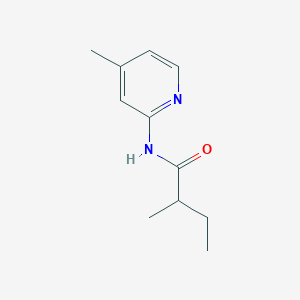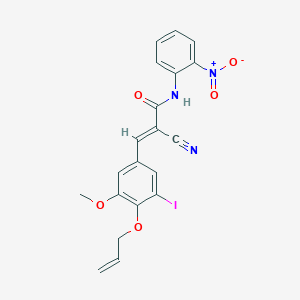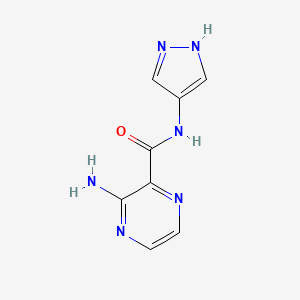![molecular formula C24H18N2O4 B7561223 N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide, also known as BDBOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDBOA is a small molecule that belongs to the class of benzodioxole-containing compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the regulation of inflammation and pain. This compound has been found to inhibit COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. This compound has also been found to inhibit 5-LOX, an enzyme that is responsible for the production of leukotrienes, which are involved in the regulation of inflammation and asthma. Additionally, this compound has been found to inhibit PDE4, an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP), which plays a critical role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have reported that this compound can reduce inflammation and pain in animal models of arthritis and colitis.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent anti-inflammatory and anti-cancer properties, which make it an attractive candidate for drug discovery and development. Another advantage of this compound is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
将来の方向性
Despite the significant progress made in the study of N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide, there are still many future directions that need to be explored. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another future direction is to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, future studies should focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
合成法
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide can be synthesized using a multi-step approach that involves the reaction of 2-phenylquinoline-4-carboxylic acid with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a nucleophilic agent such as sodium hydride (NaH) to form the final product, this compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In recent years, this compound has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that this compound can act as a potent inhibitor of various enzymes and receptors, including COX-2, 5-LOX, and PDE4, which are involved in the regulation of inflammation and pain.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-phenylquinolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-24(25-17-10-11-21-23(12-17)30-15-29-21)14-28-22-13-20(16-6-2-1-3-7-16)26-19-9-5-4-8-18(19)22/h1-13H,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRPFKCGZJJHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)

![3-Tert-butyl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7561155.png)


![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)
![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)
